molecular formula C12H7Cl2N3O B13867034 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile

3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile

Cat. No.: B13867034
M. Wt: 280.11 g/mol
InChI Key: LJHFNIYRMFDXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is an organic compound with a complex structure that includes a chlorinated benzonitrile and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves multiple steps. One common method is the reaction of 3-chlorobenzonitrile with chloromethylpyridazinone under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For example, the use of copper nanoparticles can catalyze the reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ammoxidation, dehydration, and catalytic reduction, depending on the specific requirements of the production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield 3-chlorobenzylamine .

Scientific Research Applications

3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the presence of both the chlorinated benzonitrile and the pyridazinone moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H7Cl2N3O

Molecular Weight

280.11 g/mol

IUPAC Name

3-chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile

InChI

InChI=1S/C12H7Cl2N3O/c13-6-11-12(18)1-2-17(16-11)10-4-8(7-15)3-9(14)5-10/h1-5H,6H2

InChI Key

LJHFNIYRMFDXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C(C1=O)CCl)C2=CC(=CC(=C2)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.